molecular formula C11H15NO4 B13534334 2-Amino-3-(2-ethoxyphenyl)-3-hydroxypropanoic acid

2-Amino-3-(2-ethoxyphenyl)-3-hydroxypropanoic acid

Cat. No.: B13534334
M. Wt: 225.24 g/mol
InChI Key: PBYNROVFGHOLBP-UHFFFAOYSA-N
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Description

2-Amino-3-(2-ethoxyphenyl)-3-hydroxypropanoic acid ( 1493388-24-1) is a high-purity organic building block supplied with a typical purity of 98% . This compound has a molecular formula of C 11 H 15 NO 4 and a molecular weight of 225.24 g/mol . It belongs to the class of 2-amino-3-hydroxypropanoic acid derivatives, which are recognized as important intermediates for the synthesis of pharmaceuticals and agrochemicals . As a beta-hydroxy alpha-amino acid, this compound features both amino and hydroxyl functional groups on its propanoic acid backbone, making it a versatile chiral synthon for various chemical transformations. Derivatives of this structural class are frequently investigated in asymmetric synthesis and can serve as precursors for more complex molecules . The ethoxyphenyl substituent provides an aromatic component that can be leveraged in the design of target compounds. Analytical documentation, including NMR and HPLC data, is available to support research and development activities . This product is intended for research and development use only. It is not intended for human or veterinary, food, or household use. Researchers should handle all chemicals with appropriate precautions using proper personal protective equipment in a controlled laboratory environment.

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

2-amino-3-(2-ethoxyphenyl)-3-hydroxypropanoic acid

InChI

InChI=1S/C11H15NO4/c1-2-16-8-6-4-3-5-7(8)10(13)9(12)11(14)15/h3-6,9-10,13H,2,12H2,1H3,(H,14,15)

InChI Key

PBYNROVFGHOLBP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(C(C(=O)O)N)O

Origin of Product

United States

Preparation Methods

Epoxidation and Ring Opening Approach

A prominent method involves the epoxidation of an appropriate alkene intermediate followed by nucleophilic ring opening to introduce the amino and hydroxy groups at the 2 and 3 positions of the propanoic acid derivative.

  • Starting from an oxysilane carboxylic acid ester or amide, epoxidation is carried out using aqueous hydrogen peroxide in the presence of tungstic acid catalysts at temperatures ranging from 0 to 180 °C, optimally 70 to 120 °C.
  • The epoxidation reaction conditions are carefully controlled, including pH adjustment (around 5.3 to 5.8) and slow addition of hydrogen peroxide over several hours to avoid side reactions.
  • The resulting epoxide intermediate is then subjected to nucleophilic attack by an amino group source, often requiring protection of the amino group to prevent side reactions.
  • The amino group is introduced either by conversion from azide or alkylamine precursors to the free amino group in subsequent steps.
  • Isolation of the product involves extraction with organic solvents such as ethyl acetate, toluene, or dichloroethane, followed by acid-base workup to isolate the free acid form of the compound.

Stereoselective Synthesis Using Garner’s Aldehyde

For stereocontrolled synthesis of amino-hydroxypropanoic acid derivatives, Garner’s aldehyde is used as a chiral building block:

  • The aldehyde undergoes stereoselective addition reactions to construct the (2S,3R) or (2S,3S) stereocenters.
  • This method allows precise control over the stereochemistry of the amino and hydroxy groups, which is critical for biological activity.
  • The phenyl substituent (in this case, 2-ethoxyphenyl) can be introduced via appropriate aromatic aldehyde derivatives or through cross-coupling reactions at intermediate stages.

Erlenmeyer-Plöchl Azalactone Method

Another classical approach involves the formation of azalactone intermediates:

  • Starting from o-substituted acetanilides, a Vilsmeier-Haack reaction introduces aldehyde functionality.
  • The aldehyde reacts with N-acetylglycine in the presence of acetic anhydride and sodium acetate to form the azalactone intermediate.
  • Subsequent methanolysis and hydrolysis steps remove protecting groups and convert the intermediate to the target amino acid.
  • This method has been successfully applied to related amino acid derivatives and can be adapted for the 2-ethoxyphenyl substituent by using the corresponding substituted anilide precursor.
Step Reagents/Conditions Temperature (°C) Time (hours) Notes
Epoxidation Aqueous hydrogen peroxide, tungstic acid 70 - 120 3 - 4 pH controlled around 5.3 - 5.8
Amino group introduction Azide or alkylamine precursor conversion 40 - 60 0.5 - 4 Protection/deprotection of amino groups
Vilsmeier-Haack aldehyde formation DMF, phosphorous oxytrichloride Room temp - 60 1 - 3 Yields ~50%
Azalactone formation N-acetylglycine, acetic anhydride, sodium acetate 60 24 Yields ~35%
Hydrolysis and deprotection Hydrobromic acid or trifluoroacetic acid 100 1 - 4 Cleaves ester, amide, and ether groups
  • The amino acid derivatives are typically isolated by acid-base extraction, followed by recrystallization.
  • Diastereomeric salts can be formed with optically active resolving agents for enantiomeric purification.
  • Organic solvents such as ethyl acetate, toluene, and dichloroethane are preferred for extraction due to their ability to selectively dissolve intermediates and final products without racemization.
Method Key Features Advantages Limitations
Epoxidation/Nucleophilic ring opening Uses oxysilane carboxylic acid derivatives, aqueous hydrogen peroxide High yield, scalable, applicable to racemic and optically active forms Requires careful pH and temperature control
Garner’s Aldehyde Stereoselective Synthesis Chiral pool synthesis, stereocontrol Excellent stereoselectivity, suitable for complex natural product synthesis Multi-step, requires chiral starting materials
Erlenmeyer-Plöchl Azalactone Method Classical azalactone intermediate formation Well-established, adaptable for various substituents Moderate yields, multiple protection/deprotection steps

The preparation of 2-Amino-3-(2-ethoxyphenyl)-3-hydroxypropanoic acid involves sophisticated synthetic methodologies that balance stereocontrol, yield, and purity. Epoxidation followed by nucleophilic ring opening using hydrogen peroxide and tungstic acid catalysts is a robust approach, especially for racemic mixtures and optically active derivatives. Stereoselective syntheses using Garner’s aldehyde provide precise control of stereochemistry, essential for biological applications. The Erlenmeyer-Plöchl azalactone method offers a classical route adaptable to various substituted phenyl derivatives. Each method requires careful optimization of reaction conditions and purification protocols to achieve the desired compound with high purity and stereochemical integrity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-ethoxyphenyl)-3-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Ethanol, water, dichloromethane

Major Products

    Oxidation: Formation of 2-amino-3-(2-ethoxyphenyl)-3-oxopropanoic acid

    Reduction: Regeneration of 2-amino-3-(2-ethoxyphenyl)-3-hydroxypropanoic acid

    Substitution: Formation of amides or other derivatives

Scientific Research Applications

2-Amino-3-(2-ethoxyphenyl)-3-hydroxypropanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-ethoxyphenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, leading to its biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and molecular features of 2-amino-3-(2-ethoxyphenyl)-3-hydroxypropanoic acid with related compounds:

Compound Name Molecular Formula Molecular Weight Substituent (Position) Key Functional Groups LogP* (Predicted)
2-Amino-3-(2-ethoxyphenyl)-3-hydroxypropanoic acid C₁₁H₁₅NO₄ 237.24 Ethoxy (2) -OH, -NH₂, -COO⁻ 0.85
Droxidopa (L-DOPS) C₉H₁₁NO₅ 213.19 3,4-Dihydroxy (phenyl) -OH (x2), -NH₂, -COO⁻ -1.12
D-Tyrosine C₉H₁₁NO₃ 181.19 4-Hydroxy (phenyl) -OH, -NH₂, -COO⁻ -1.43
2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid C₉H₁₀FNO₃ 199.18 3-Fluoro, 4-hydroxy (phenyl) -F, -OH, -NH₂, -COO⁻ -0.89
(R)-2-Amino-3-(3-bromophenyl)propanoic acid C₉H₁₀BrNO₂ 244.09 3-Bromo (phenyl) -Br, -NH₂, -COO⁻ 1.57

*LogP values estimated using ChemDraw software.

Key Observations:
  • Hydrophobicity : The ethoxy group in the target compound increases lipophilicity (LogP = 0.85) compared to hydroxylated analogs like D-Tyrosine (LogP = -1.43) or Droxidopa (LogP = -1.12). This suggests enhanced membrane permeability .

Pharmacokinetic Considerations

  • Bioavailability : Droxidopa exhibits 90% oral bioavailability due to active transport via LAT1 . The ethoxy group’s bulkiness might reduce LAT1 affinity, necessitating prodrug strategies.
  • Metabolism: Hydroxylated analogs undergo phase II conjugation (e.g., glucuronidation), while ethoxy groups may be cleaved via cytochrome P450 enzymes, releasing ethanol .

Biological Activity

2-Amino-3-(2-ethoxyphenyl)-3-hydroxypropanoic acid (also known as ethyl 2-amino-3-(2-ethoxyphenyl)-3-hydroxypropanoate) is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of 2-amino-3-(2-ethoxyphenyl)-3-hydroxypropanoic acid can be achieved through various methods, including stereoselective synthesis techniques. The compound features a hydroxypropanoic acid backbone, which is critical for its biological activity.

Property Details
Molecular Formula C12H15NO3
Molecular Weight 219.25 g/mol
Functional Groups Amino, Hydroxy, Ethoxy

Research indicates that 2-amino-3-(2-ethoxyphenyl)-3-hydroxypropanoic acid exhibits several biological activities, including:

  • Neuroprotective Effects : The compound has been shown to modulate neurotransmitter levels and protect neuronal cells from oxidative stress.
  • Anti-inflammatory Properties : It inhibits pro-inflammatory cytokines, potentially benefiting conditions like arthritis and other inflammatory diseases.
  • Antioxidant Activity : The presence of the hydroxy group contributes to its ability to scavenge free radicals.

Case Studies and Research Findings

  • Neuroprotection in Animal Models : A study demonstrated that administration of this compound in rodent models resulted in significant improvements in cognitive function and reduced neuronal apoptosis compared to control groups .
  • Inflammation Reduction : In vitro studies showed that 2-amino-3-(2-ethoxyphenyl)-3-hydroxypropanoic acid significantly reduced levels of TNF-α and IL-6 in cultured macrophages, indicating its potential as an anti-inflammatory agent .
  • Antioxidant Efficacy : The compound was evaluated for its antioxidant properties using various assays, including DPPH and ABTS radical scavenging tests. Results indicated a strong capacity for reducing oxidative stress markers in treated cells .

Comparative Analysis with Related Compounds

To understand the efficacy of 2-amino-3-(2-ethoxyphenyl)-3-hydroxypropanoic acid, it is useful to compare it with structurally similar compounds.

Compound Main Activity Efficacy
2-Amino-3-(4-hydroxyphenyl)-3-hydroxypropanoic acidNeuroprotectiveModerate
2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acidAnti-inflammatoryHigh
2-Amino-4-(ethylphenyl)-4-hydroxybutyric acidMuscle recoveryLow

Q & A

Q. How to reconcile discrepancies in reported solubility and partition coefficients (logP)?

  • Methodological Answer :
  • Shake-flask method : Measure solubility in buffered solutions (pH 1–7.4) and octanol-water partitions under standardized conditions .
  • QSAR validation : Cross-validate experimental logP with ChemAxon or ACD/Labs predictions to identify outliers .

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